2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide
Description
2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide (CAS: 1779131-94-0) is a sulfonamide derivative featuring a pyridine core substituted with a brominated and methylated phenylamino group at position 2 and a sulfonamide group at position 2. With a molecular formula of C₁₂H₁₂BrN₃O₂S and a purity of 90%, it is cataloged under MFCD26130088 .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3-methylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZYESIWCOOCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-bromo-3-methylaniline with pyridine-3-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
Overview
The compound 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its structural characteristics enable it to interact with biological systems, making it a candidate for therapeutic applications.
Dual Orexin Receptor Agonists
Recent studies have highlighted the potential of arylsulfonamides, including derivatives similar to this compound, as dual agonists for orexin receptors. These compounds have shown promise in treating narcolepsy by enhancing wakefulness and reducing sleep episodes . The structure-activity relationship indicates that modifications to the sulfonamide group are crucial for receptor binding and activity.
Anticancer Properties
Sulfonamide derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. Compounds structurally related to this compound have been identified as selective MEK inhibitors, which are vital in the treatment of proliferative diseases such as cancer . The inhibition of the MEK pathway can lead to reduced tumor growth and survival.
Inhibition of Enzymatic Activity
Research has explored the inhibitory effects of sulfonamide compounds on various enzymes, including monoamine oxidase (MAO) and matrix metalloproteinases (MMPs). These enzymes play significant roles in neurodegenerative diseases and cancer metastasis, respectively. The sulfonamide moiety is often essential for maintaining the compound's inhibitory potency .
Pharmacophore Modeling
Pharmacophore modeling studies have been employed to optimize the design of new sulfonamide derivatives that target specific biological pathways. For instance, 3D pharmacophore models have been developed to predict the activity of compounds against MMPs, highlighting the importance of structural features such as hydrogen bond donors and acceptors in enhancing biological activity .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing related compounds, which can facilitate further research into their applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. Additionally, the compound may interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs: ZD4054
Compound : ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)
- Key Features :
- Pyridine-3-sulfonamide backbone with additional pyrazine and oxadiazole substituents.
- Molecular weight: 424.4 g/mol; solubility in water: 0.12 mg/mL at 25°C.
- Two pKa values (1.46 and 5.66), indicating ionization under physiological conditions.
- Comparison: Unlike 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide, ZD4054 incorporates heterocyclic extensions (oxadiazole, pyrazine) that enhance its specificity as an endothelin A receptor antagonist .
Agrochemical Sulfonamides: Sulfosulfuron and Rimsulfuron
Compounds :
- Sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide)
- Rimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide)
- Key Features :
- Both are sulfonylurea herbicides with pyridine or imidazopyridine cores.
- Functionalized with ethylsulfonyl and methoxypyrimidine groups for herbicidal activity.
- Comparison: The target compound lacks the urea bridge (—NH—C(═O)—NH—) critical for sulfonylurea herbicides’ mode of action (acetolactate synthase inhibition) . Substitution patterns differ: this compound replaces agrochemical sulfonamides’ ethylsulfonyl groups with bromo-methylphenyl, suggesting divergent biological targets.
Ethylphenyl-Substituted Analog: N-(4-Ethylphenyl)-2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide
Compound : CAS 1291856-03-5 (C₂₁H₂₃N₃O₂S; MW: 381.49 g/mol)
- Key Features: Dual ethylphenyl substitutions at the amino and sulfonamide positions.
- Structural symmetry in this analog may influence receptor binding geometry, whereas the bromine in this compound could enhance halogen bonding interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Determinants of Activity: The bromine atom in this compound may enhance binding via halogen bonds, a feature absent in ZD4054 and ethylphenyl analogs. Sulfonamide orientation: Pyridine-3-sulfonamide derivatives like ZD4054 and the target compound prioritize spatial alignment for receptor interactions, whereas agrochemical sulfonamides (e.g., sulfosulfuron) rely on urea bridges for enzyme inhibition .
Physicochemical Properties :
- The target compound’s lower molecular weight (~341 vs. 424 for ZD4054) suggests improved pharmacokinetic profiles, though solubility data are lacking.
- Compared to sulfosulfuron, the absence of a urea group may reduce herbicidal activity but increase versatility for medicinal chemistry optimization.
Knowledge Gaps: No pharmacological or pesticidal data are available for this compound in the provided evidence. Further studies on its target specificity, toxicity, and metabolic stability are warranted.
Biological Activity
2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with a sulfonamide group and an amino group linked to a bromo-substituted aromatic ring. Its molecular formula is C₁₂H₁₂BrN₃O₂S, with a molecular weight of 342.21 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Antibacterial Activity : Sulfonamides are known for their antibacterial properties. This compound may inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thus exhibiting antimicrobial effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. Molecular docking studies indicate potential binding to targets such as protein kinases and other metabolic enzymes.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Research has indicated that this compound possesses significant potential in various therapeutic areas:
- Antimicrobial Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit growth inhibition against several bacterial strains, suggesting its efficacy as an antimicrobial agent.
- Cancer Research : Studies have explored the compound's ability to inhibit specific kinases involved in cancer progression. For example, it has been noted that similar sulfonamides can modulate the activity of Raf protein kinases, which are implicated in various cancers including melanoma and colorectal cancer .
- Pharmacokinetics : The presence of bromine and methyl groups enhances the lipophilicity of the compound, potentially influencing its absorption and distribution in biological systems. This characteristic is crucial for developing effective therapeutic agents.
Comparison with Similar Compounds
The following table highlights the structural similarities and differences between this compound and related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(4-bromophenyl)-3-pyridinesulfonamide | Similar sulfonamide structure | Lacks methyl substitution on the aromatic ring |
| 2-Amino-N-(4-chlorophenyl)-pyridine-3-sulfonamide | Chlorine instead of bromine | Different halogen may influence biological activity |
| 3-Amino-N-(3-methylphenyl)-pyridine-4-sulfonamide | Different position of amino group | Variation in biological target interactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide, and what purification methods are recommended?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation can be achieved by reacting 3-aminopyridine-3-sulfonyl chloride with 4-bromo-3-methylaniline under inert conditions. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization using ethanol/water mixtures to achieve >95% purity . HPLC with a C18 column and acetonitrile/water mobile phase is recommended for final purity validation .
Q. How is the structural identity of this compound confirmed?
- Methodology :
- NMR : H and C NMR spectra should show characteristic peaks: pyridine ring protons (δ 7.5–8.5 ppm), sulfonamide NH (δ ~10.2 ppm), and aromatic protons from the bromo-methylphenyl group (δ 7.0–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 356.02 (calculated for CHBrNOS) .
- Elemental Analysis : Expected C: 40.47%, H: 3.11%, N: 11.80%, S: 9.00% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
